molecular formula C13H13N3O B2859473 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 400727-76-6

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2859473
CAS No.: 400727-76-6
M. Wt: 227.267
InChI Key: FRBFGNSGCMUBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone is an organic compound that features both isoindoline and pyrazole moieties. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves the following steps:

    Formation of Isoindoline Moiety: This can be achieved through the reduction of phthalimide derivatives.

    Formation of Pyrazole Moiety: Pyrazoles are often synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling Reaction: The final step involves coupling the isoindoline and pyrazole moieties through an appropriate linker, such as an ethanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts and solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as an intermediate in chemical production.

Mechanism of Action

The mechanism of action for 1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(isoindolin-2-yl)-2-(1H-imidazol-1-yl)ethanone: Similar structure but with an imidazole ring.

    1-(isoindolin-2-yl)-2-(1H-triazol-1-yl)ethanone: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

1-(isoindolin-2-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the combination of isoindoline and pyrazole moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-(1,3-dihydroisoindol-2-yl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13(10-16-7-3-6-14-16)15-8-11-4-1-2-5-12(11)9-15/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBFGNSGCMUBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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